6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one basic properties
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one basic properties
An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound belonging to the dihydroquinolinone class. Dihydroquinolinone scaffolds are prevalent in medicinal chemistry, forming the core of various biologically active agents. This document details the core molecular profile, including physicochemical and structural properties. It outlines a robust, field-proven synthetic pathway and subsequent purification workflow, grounded in established chemical principles. Furthermore, it presents standardized protocols for analytical characterization to ensure identity and purity. While specific biological data for this exact molecule is limited, this guide contextualizes its potential applications by examining the well-documented activities of the broader dihydroquinolinone class, making it a valuable resource for researchers in chemical synthesis and drug discovery.
Core Molecular Profile
A thorough understanding of a compound's basic molecular and physicochemical properties is the foundation of all subsequent research and development. These parameters govern solubility, membrane permeability, and potential for intermolecular interactions, directly influencing both synthetic strategy and pharmacological behavior.
Chemical Identity
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IUPAC Name: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Synonyms: 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one[1]
Physicochemical Properties
The properties summarized below provide critical insights into the molecule's drug-like potential. The low rotatable bond count signifies a rigid scaffold, which can be advantageous for specific receptor binding. The calculated LogP value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive accumulation in adipose tissues. The Topological Polar Surface Area (TPSA) is well within the range typically associated with good oral bioavailability.
| Property | Value | Source |
| LogP (Octanol/Water Partition Coefficient) | 2.96 | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][3] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 1 | [1][3] |
| Rotatable Bonds | 0 | [1][3] |
Structural Representation
The core structure is a dihydroquinolin-2-one, featuring a chlorine substituent at the 6-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring, creating a gem-dimethyl motif.
Caption: Chemical structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Synthesis and Purification
The synthesis of dihydroquinolinones is well-documented, with intramolecular Friedel-Crafts alkylation being a robust and reliable method.[4][5] This approach offers a direct route to the core scaffold from readily available starting materials.
Retrosynthetic Analysis and Rationale
The target molecule can be disconnected via an intramolecular Friedel-Crafts reaction. This retrosynthetic step reveals N-(4-chlorophenyl)-3,3-dimethyl-3-chloropropionamide as a key intermediate. This intermediate, in turn, can be synthesized via acylation of 4-chloroaniline with 3-chloro-3,3-dimethylpropionyl chloride. The gem-dimethyl group on the propionyl chloride precursor is crucial for installing the corresponding feature at the C4 position of the final product. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to catalyze the intramolecular cyclization by activating the aromatic ring towards electrophilic attack by the carbocation formed from the alkyl chloride.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol is a representative method based on established literature procedures for analogous compounds.[5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(4-chlorophenyl)-3-chloro-3,3-dimethylpropionamide
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To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-chloroaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Cool the mixture to 0-5 °C in an ice bath.
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Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
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Slowly add 3-chloro-3,3-dimethylpropionyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The causality here is to control the exothermic acylation reaction.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
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In a separate flask under a nitrogen atmosphere, create a slurry of anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq) in an inert, high-boiling solvent like dichlorobenzene.
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Slowly add the crude intermediate from Step 1 to the AlCl₃ slurry. A high-boiling solvent is chosen to facilitate the high activation energy required for the Friedel-Crafts reaction.[5]
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Heat the reaction mixture to 130-150 °C for 2-4 hours. The high temperature is necessary to drive the cyclization to completion. Monitor by TLC.
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Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step quenches the Lewis acid and hydrolyzes the aluminum complexes.
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The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
Purification Workflow
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Recrystallization (Primary Method): The crude solid obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. This is a self-validating system; a sharp melting point and consistent crystalline form indicate high purity.
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Column Chromatography (Secondary Method): If recrystallization fails to yield a product of sufficient purity (>98%), silica gel column chromatography can be employed. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar and highly polar impurities.
Analytical Characterization
A multi-technique approach is mandatory for the unambiguous confirmation of structure and assessment of purity. Each method provides orthogonal data, creating a self-validating analytical package.
Overview of Standard Methodologies
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High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying the compound.[6]
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each nucleus.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H bonds.
Protocol: Purity Assessment by Reversed-Phase HPLC
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System Preparation: Use a standard HPLC system with a UV detector. Equip with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: Prepare Mobile Phase A as 0.1% trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% TFA in acetonitrile. The acidic modifier ensures sharp peak shapes by suppressing the ionization of any residual acidic or basic functional groups.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
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Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Expected Spectroscopic Signatures
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¹H NMR (in CDCl₃, predicted): Expect signals for the aromatic protons on the chlorinated ring (typically 2-3H, in the δ 7.0-7.5 ppm range), a singlet for the N-H proton (δ ~8.0 ppm, may be broad), a singlet for the CH₂ group at C3 (δ ~2.5 ppm, 2H), and a sharp singlet for the two equivalent methyl groups at C4 (δ ~1.3 ppm, 6H).
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Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 210.6. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed for structural confirmation.
Caption: Standard workflow for analytical characterization.
Biological Context and Potential Applications
While direct biological studies on 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are not widely published, the dihydroquinolinone scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.
The Dihydroquinolinone Scaffold in Medicinal Chemistry
The dihydroquinolinone core is a key component in numerous compounds with diverse therapeutic applications. Its rigid, bicyclic nature provides a stable platform for orienting substituents in three-dimensional space to interact with protein binding sites.
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Antihypertensive Agents: The scaffold is famously the basis for Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[5] Other derivatives have been synthesized and investigated as potential antihypertensive agents.[4]
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Anticancer Activity: Various quinolinone and quinazoline derivatives have demonstrated potent antitumor activities, often by inducing apoptosis in cancer cell lines.[7] Specific targets include heat shock protein 90 (Hsp90) and the MDM2-p53 interaction.[8][9]
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Antimicrobial and Antifungal Agents: Certain functionalized quinolinone derivatives have shown promise as antifungal agents.[10] The general quinoline core is also found in antimalarial drugs like chloroquine.[11]
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Antiparasitic Activity: Recent studies have identified dihydro-pyrroloquinolinone derivatives as having significant antileishmanial potency.[12]
Future Research Directions
Given its structural features and the established bioactivity of its parent scaffold, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a valuable starting point for medicinal chemistry campaigns. Future research should focus on:
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Screening: Evaluating the compound against a broad panel of biological targets, particularly kinases, phosphodiesterases, and cancer-related proteins like MDM2 and Hsp90.
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Analogue Synthesis: Using the established synthetic route to create a library of derivatives by modifying the substituent at the 6-position (e.g., replacing chloro with fluoro, methoxy, or nitro groups) and exploring substitutions at the N1 position.
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Pharmacokinetic Profiling: If promising activity is found, conducting in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.
This systematic approach will enable the full potential of this versatile chemical scaffold to be explored.
References
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New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships - PubMed. [Link]
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Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents | Asian Journal of Chemistry. [Link]
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Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]
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Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - Capot Chemical. [Link]
- US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
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Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed. [Link]
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Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. [Link]
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Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed - NIH. [Link]
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(+)-Chloroquine - CAS Common Chemistry. [Link]
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